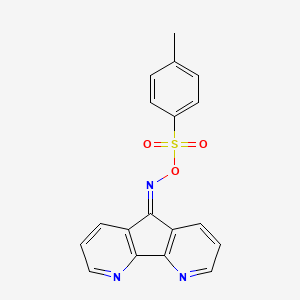

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

描述

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime (CAS No. 1655490-79-1) is a nitrogen- and sulfur-containing heterocyclic compound with the molecular formula C₁₈H₁₃N₃O₃S and a molecular weight of 351.38 g/mol . It is commercially available as a research chemical, typically provided as a 10 mM solution in 25 µL aliquots, and requires storage at 2–8°C under nitrogen protection to prevent degradation .

属性

IUPAC Name |

(3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-ylideneamino) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-12-6-8-13(9-7-12)25(22,23)24-21-16-14-4-2-10-19-17(14)18-15(16)5-3-11-20-18/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCROCJSYGJGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C3=C(C4=C2C=CC=N4)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655490-79-1 | |

| Record name | 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Strategy

The synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime involves two main stages:

- Stage 1: Formation of the oxime intermediate from 4,5-diazafluoren-9-one.

- Stage 2: Conversion of the oxime to the corresponding O-(p-toluenesulfonyl)oxime ester.

Preparation of the Oxime Intermediate

The oxime intermediate, 4,5-diazafluoren-9-oxime, is prepared by reacting 4,5-diazafluoren-9-one with hydroxylamine hydrochloride under reflux conditions in pyridine:

-

- 4,5-Diazafluoren-9-one (starting ketone)

- Hydroxylamine hydrochloride (2 equivalents)

- Pyridine (solvent)

Procedure:

The mixture is heated under reflux for approximately 24 hours. Upon cooling, water is added to precipitate the oxime product, which is then collected by vacuum filtration, washed with dichloromethane and acetone, and dried under vacuum.

Preparation of the O-(p-Toluenesulfonyl)oxime Ester

The key step to obtain this compound involves esterification of the oxime hydroxyl group with p-toluenesulfonyl chloride:

-

- 4,5-Diazafluoren-9-oxime (from Stage 1)

- Sodium hydride (NaH) as a base

- p-Toluenesulfonyl chloride (tosyl chloride) as the acylating agent

- Tetrahydrofuran (THF) as solvent

-

- The oxime is dissolved in anhydrous THF at room temperature.

- Sodium hydride (60% dispersion in oil) is added slowly to deprotonate the oxime hydroxyl group, generating the oximate anion.

- After stirring for 5 minutes, p-toluenesulfonyl chloride is added dropwise.

- The reaction mixture is stirred at room temperature until completion, monitored by TLC or other analytical methods.

- The product is isolated by standard workup procedures, including quenching excess base, extraction, and purification by column chromatography.

-

- The molar ratio of NaH to oxime is typically 2:1.

- p-Toluenesulfonyl chloride is used in slight excess (about 1.2 equivalents) to ensure complete esterification.

- The reaction is sensitive to moisture and air; inert atmosphere (nitrogen or argon) is recommended.

- The product is light and air sensitive; storage under inert gas and in a cool, dark place is advised.

Characterization and Purity

- The final product is characterized by:

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,5-Diazafluoren-9-one | Hydroxylamine hydrochloride, pyridine, reflux 24 h | 4,5-Diazafluoren-9-oxime | ~90 | Reflux in pyridine, aqueous workup |

| 2 | 4,5-Diazafluoren-9-oxime | NaH (2 eq), p-Toluenesulfonyl chloride (1.2 eq), THF, r.t. | This compound | Variable (generally good) | Anhydrous, inert atmosphere recommended |

Research Findings and Notes on Preparation

- The preparation method is well-established and reproducible, yielding high-purity product suitable for photochemical applications.

- The use of sodium hydride is critical for efficient deprotonation of the oxime hydroxyl group, facilitating ester formation.

- The reaction conditions avoid harsh temperatures or prolonged reaction times in the esterification step, preserving the sensitive oxime functionality.

- The product's sensitivity to light and air necessitates careful handling and storage to maintain stability.

- The synthetic route allows for modification by changing the acylating agent, enabling preparation of related oxime esters for comparative studies in photochemistry.

化学反应分析

Types of Reactions

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the specific reagents and conditions used .

科学研究应用

Chemistry

In the field of chemistry, 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime serves as a versatile building block for the synthesis of heterocyclic compounds and ligands in coordination chemistry. Its oxime functional group allows for the formation of stable complexes with metal ions, enhancing catalytic processes and enabling the creation of coordination polymers and multimetallic complexes .

Biology

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of 4,5-diazafluorene exhibit significant antitumor activity against various human carcinoma cell lines such as Hep3B (hepatocellular carcinoma), MDA-MB-231 (breast carcinoma), and SK-Hep-1 (hepatoma) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Medicine

Research is ongoing to explore the use of this compound in drug development and as a diagnostic tool. Its ability to interact with biological macromolecules positions it as a candidate for therapeutic applications, potentially leading to new treatments for cancer and other diseases.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and catalysts. Its unique chemical properties make it suitable for various applications in material science .

Coordination Chemistry

The coordination chemistry of 4,5-Diazafluorene derivatives has been extensively studied. These compounds can act as ambidentate ligands with multiple coordination sites, allowing for innovative syntheses of complex molecular architectures. They have shown promise in catalysis and photochemistry applications due to their ability to form stable metal complexes .

Case Studies

Several case studies highlight the effectiveness of 4,5-Diazafluorene derivatives:

- Antitumor Activity : A study demonstrated that alkylated derivatives exhibited enhanced cytotoxicity against cancer cell lines, with specific modifications leading to significant growth inhibition in xenograft models.

- Coordination Complexes : Research on metal complexes involving this compound revealed its potential in bioinorganic chemistry, where it was used to synthesize heterobimetallic complexes that showed enhanced reactivity patterns .

作用机制

The mechanism of action of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

相似化合物的比较

Structural Analogs: Diazafluorene Derivatives

- [Ag(4,5-Diazafluorene-9-one)₂]NO₃: This silver(I) coordination compound shares the diazafluorene backbone but replaces the tosyloxime group with nitrate counterions. It exhibits strong antimicrobial activity against multidrug-resistant bacterial strains, outperforming silver sulfadiazine and β-lactam antibiotics in clinical settings . While the target compound’s bioactivity remains uncharacterized, the diazafluorene core’s ability to bind metals and interact with DNA highlights its versatility in designing bioactive agents .

9-Oxo-4,5-diazafluoren-4-ium Tetrachloridoaurate(III) :

This gold(III) complex demonstrates the diazafluorene ligand’s role in stabilizing transition metals. Its crystallographic data (reported in Acta Crystallographica) provide insights into coordination geometries, which could inform synthetic strategies for the target compound .

Functional Group Analogs: Tosyloximes and Oximes

4-Methylpentan-2-one Oxime (CAS 105-44-2) :

A simpler oxime lacking aromatic systems, it is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) . Used in antifouling paints, its volatility and toxicity contrast with the target compound’s stability and research-specific handling requirements .- Acetophenone Oxime Maleate and Derivatives: Pharmaceutical intermediates like 5-Methoxy-4’-(trifluoromethyl)valerophenone oxime exhibit impurity profiles critical for drug safety, with total impurities capped at 1.8% in pharmacopeial standards . These compounds underscore the importance of oxime functional groups in drug design, though their structural complexity differs significantly from the diazafluorene-based target .

Application-Based Comparison

Research Findings and Gaps

- Antimicrobial Potential: The silver-diazafluorene complex’s success suggests unexplored opportunities for the target compound in antimicrobial or anticancer research, particularly given its electron-deficient aromatic system.

- Toxicity Data : Unlike simpler oximes (e.g., 4-Methylpentan-2-one oxime ), the target compound lacks hazard classifications, likely due to restricted research use.

生物活性

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime (CAS Number: 1655490-79-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C₁₈H₁₃N₃O₃S, with a molecular weight of 351.38 g/mol. The compound is characterized by a crystalline powder form and is noted for its high purity (≥98% HPLC) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃N₃O₃S |

| Molecular Weight | 351.38 g/mol |

| CAS Number | 1655490-79-1 |

| Purity | ≥98.0% (HPLC) |

| Appearance | Crystalline Powder |

Antitumor Activity

Recent studies have indicated that derivatives of 4,5-diazafluorene exhibit significant antitumor properties. For instance, compounds derived from 4,5-diazafluorene have been shown to inhibit the growth of various human carcinoma cell lines, including Hep3B (hepatocellular carcinoma), MDAMB-231 (breast carcinoma), and SKHep-1 (hepatoma) cells . A structure-activity relationship analysis revealed that modifications to the alkyl chains on the diazafluorene moiety can enhance antitumor efficacy.

In a notable study, the compound 9,9-dihexyl-4,5-diazafluorene demonstrated potent antitumor activity in athymic nude mice models with Hep3B xenografts. This suggests that the structural characteristics of diazafluorene derivatives are crucial for their biological activity .

The exact mechanism through which 4,5-diazafluorene derivatives exert their antitumor effects remains an area of active research. Preliminary findings suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Study on Alkylated Derivatives

A study focused on synthesizing a series of alkylated 4,5-diazafluorene derivatives demonstrated that increasing the length of the alkyl chain correlated with enhanced cytotoxicity against cancer cell lines. The most effective derivative was found to be the one with a hexyl chain, which exhibited significant growth inhibition .

Coordination Chemistry Applications

Research on metal complexes involving 4,5-diazafluorene derivatives has also highlighted their potential in bioinorganic chemistry. These complexes can serve as ligands in catalysis and photochemistry applications. For example, coordination with palladium has shown promise in enhancing the biological activity of these compounds .

常见问题

Q. What synthetic methodologies are commonly employed to prepare 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime?

The synthesis typically involves functionalization of the diazafluorene core. A key step is the condensation of 4,5-diazafluoren-9-one with hydroxylamine derivatives, followed by sulfonylation using p-toluenesulfonyl chloride. For example, analogous procedures (e.g., sulfonylation in DMF with sodium methylsulfide as a nucleophilic catalyst) have yielded derivatives with 80% purity after silica gel chromatography . Reaction optimization includes temperature control (reflux conditions) and stoichiometric adjustments to minimize byproducts like unreacted starting materials.

Q. How is this compound characterized structurally and spectroscopically?

Structural confirmation relies on a combination of techniques:

- X-ray crystallography : The compound’s coordination with metal ions (e.g., gold(III) in tetrachloridoaurate(III) complexes) reveals planar geometry and bonding interactions at the diazafluorene moiety .

- NMR spectroscopy : Distinct signals for the p-toluenesulfonyl group (aromatic protons at δ ~7.2–7.8 ppm) and oxime proton (δ ~8.5–9.0 ppm) are critical for validation.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]<sup>+</sup>) aligned with theoretical masses.

Q. What are the primary reactivity trends observed for the oxime functional group in this compound?

The O-(p-toluenesulfonyl)oxime group exhibits nucleophilic substitution reactivity. For instance, under basic conditions, the sulfonyl group acts as a leaving site, enabling cross-coupling or coordination with transition metals (e.g., palladium or gold). This reactivity is exploited in catalysis studies or heterocycle synthesis .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization difficulties stem from the compound’s planar structure and potential π-π stacking interactions, which can lead to amorphous precipitates. Successful crystallization (e.g., in a 1:1 complex with tetrachloridoaurate(III)) requires slow evaporation of polar aprotic solvents (e.g., DMF/water mixtures) and counterion stabilization . Single-crystal X-ray diffraction confirms lattice parameters (e.g., monoclinic systems with P21/c space groups) and hydrogen-bonding networks critical for stability.

Q. How can researchers resolve contradictory data in reaction yield optimization?

Discrepancies in yields often arise from competing side reactions (e.g., hydrolysis of the sulfonyl group or oxime tautomerism). Methodological solutions include:

- In-situ monitoring : Use HPLC or TLC to track reaction progress and identify intermediates.

- Control experiments : Vary reaction parameters (e.g., temperature, solvent polarity) to isolate optimal conditions. For example, DMF enhances sulfonylation efficiency compared to THF .

- Byproduct analysis : Employ GC-MS or <sup>13</sup>C NMR to detect impurities (e.g., unreacted diazafluorenone or sulfonyl chloride derivatives).

Q. What mechanistic insights are derived from its coordination chemistry with transition metals?

The compound’s diazafluorene moiety acts as a bidentate ligand, coordinating with metals like gold(III) via nitrogen atoms. X-ray data reveal bond lengths (e.g., Au–N ≈ 2.0 Å) and angles consistent with square-planar geometries, critical for designing metal-organic frameworks (MOFs) or catalytic systems . Advanced studies combine DFT calculations to predict electronic effects (e.g., ligand-to-metal charge transfer) and experimental validation via UV-Vis spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。